molecular formula C11H13ClO2 B6229274 3-(4-chlorophenyl)-2-methylbutanoic acid CAS No. 1527669-57-3

3-(4-chlorophenyl)-2-methylbutanoic acid

Cat. No.: B6229274
CAS No.: 1527669-57-3
M. Wt: 212.67 g/mol
InChI Key: KAVNSHUXJODQBB-UHFFFAOYSA-N
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Description

Historical Context and Significance in Synthetic Chemistry

The development of efficient synthetic routes to 3-(4-chlorophenyl)-2-methylbutanoic acid has been driven by its utility as an intermediate for pharmaceuticals, insecticides, and agricultural chemicals. google.com The emphasis in these synthetic processes has consistently been on achieving high purity, as impurities can significantly detract from the quality and efficacy of the final products. google.com

Historically, several methods have been established for the preparation of substituted phenylacetic acid derivatives, including the target compound. One known process involves the reaction of 4-halogenobenzyl halides with an alkali metal cyanide, followed by reaction with a secondary alkyl chloride and subsequent hydrolysis to yield the carboxylic acid. google.com

Another approach starts from 4-chlorophenyl isopropyl ketone. This ketone can be methylated using a sulfonium (B1226848) salt to form an epoxide, which is then isomerized with a Lewis or Brønsted acid to an aldehyde that is subsequently oxidized to produce 2-(4-chlorophenyl)-3-methylbutyric acid. google.com A further method described in a 1979 Japanese patent application involves converting 4-chlorophenyl 2-methylpropyl ketone into an enamine, which is then reacted with a phosphoric acid ester azide (B81097) to form an amidine. Hydrolysis of this amidine leads to the desired butanoic acid. google.com

In the late 1980s, a novel process was developed starting from 4-chlorobenzaldehyde (B46862), as detailed in a 1989 German patent application. google.com This multi-step synthesis underscores the commercial importance of the compound and the continuous search for more efficient and commercially viable production methods.

Table 1: Key Precursors in the Synthesis of this compound

Precursor CompoundSynthetic Role
4-chlorobenzaldehydeStarting material for a multi-step synthesis process. google.com
4-halogenobenzyl halidesReactant in a process involving cyanide displacement and alkylation. google.com
4-chlorophenyl isopropyl ketoneStarting ketone for a synthesis route via an epoxide intermediate. google.com
4-chlorophenyl 2-methylpropyl ketonePrecursor in a synthesis pathway proceeding through an enamine. google.com

Relevance as a Research Scaffold and Intermediate

The molecular architecture of this compound makes it a valuable building block in organic synthesis. The term "building block" refers to a chemical compound that can be readily incorporated into a larger, more complex molecule. csmres.co.uk The strategic use of high-quality, often novel, building blocks is a cornerstone of modern medicinal chemistry, enabling the synthesis of compounds with improved properties. csmres.co.ukwhiterose.ac.uk

This compound possesses several features that make it an attractive scaffold:

Carboxylic Acid Group: This functional group is highly versatile, allowing for a wide range of chemical transformations, such as the formation of amides, esters, and other derivatives. cymitquimica.com

4-Chlorophenyl Group: The presence of this group imparts a degree of lipophilicity, which is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. nbinno.com The chlorine atom can also participate in specific interactions with biological targets.

Chirality: The molecule contains a chiral center at the C2 position, meaning it can exist as different stereoisomers (enantiomers). nih.govnih.gov In drug development, it is crucial to synthesize stereochemically pure compounds, as different enantiomers can have vastly different biological activities, with one being therapeutic and the other inactive or even harmful. nbinno.com

Its role as an intermediate is well-documented, particularly in the production of agrochemicals. google.com For instance, the (S)-enantiomer, (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid, is known as a metabolite of the pyrethroid insecticide esfenvalerate (B1671249). nih.govnih.gov This highlights its relevance in both the synthesis and the environmental fate of commercially important products. herts.ac.uk

Current Academic Research Landscape and Trajectories

The structural motifs present in this compound continue to be explored in contemporary academic research, particularly in the design of new bioactive molecules. While direct research on the compound itself may be focused on synthetic optimization, its core structure serves as an inspiration and a component in the synthesis of novel derivatives with potential therapeutic applications.

A pertinent example is the synthesis and investigation of complex molecules where a similar butanoic acid fragment is incorporated. For instance, research into potential anti-breast cancer agents has involved the synthesis of 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic acid. mdpi.com In this study, the 3-methylbutanoic acid portion is attached to a 4-thiazolidinone (B1220212) core, a hybrid molecule designed to exhibit cytotoxic and antiproliferative activity against cancer cell lines. mdpi.com The study confirmed that this novel derivative induces apoptosis (programmed cell death) in breast cancer cells, demonstrating the potential of using such butanoic acid derivatives as building blocks for new chemotherapeutic agents. mdpi.com

This line of research illustrates a key trajectory in medicinal chemistry: the use of established, synthetically accessible scaffolds as a foundation for creating more complex and functionally diverse molecules. The 3-methylbutanoic acid core, functionalized with an aromatic group like 4-chlorophenyl, provides a robust starting point for exploring structure-activity relationships (SAR) and developing new therapeutic leads. mdpi.com The continued interest in such structures suggests that derivatives of this compound will remain relevant in the ongoing search for novel bioactive compounds.

Table 2: Physicochemical Properties of this compound

PropertyValue
IUPAC Name2-(4-chlorophenyl)-3-methylbutanoic acid nih.gov
Molecular FormulaC₁₁H₁₃ClO₂ nih.gov
Molecular Weight212.67 g/mol nih.govnih.gov
CAS Number2012-74-0 nih.govsigmaaldrich.com
AppearanceOff-white solid orgsyn.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1527669-57-3

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-methylbutanoic acid

InChI

InChI=1S/C11H13ClO2/c1-7(8(2)11(13)14)9-3-5-10(12)6-4-9/h3-8H,1-2H3,(H,13,14)

InChI Key

KAVNSHUXJODQBB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C(C)C(=O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies and Pathways

Conventional Chemical Synthesis Routes

Conventional methods for synthesizing 3-(4-chlorophenyl)-2-methylbutanoic acid often involve multi-step processes starting from readily available precursors. These routes are designed for scalability and cost-effectiveness.

Aldol (B89426) Condensation and Subsequent Transformations

A well-documented industrial process for the synthesis of 2-(4-chlorophenyl)-3-methylbutanoic acid begins with an aldol condensation reaction between 4-chlorobenzaldehyde (B46862) and propionaldehyde. This initial step, typically carried out in the presence of a base like sodium hydroxide, yields 3-(4-chlorophenyl)-2-methylpropenal google.com. The molar ratio of the reactants is a critical parameter, with a slight excess of propionaldehyde often being employed google.com.

The resulting α,β-unsaturated aldehyde undergoes a series of transformations to arrive at the final product. This multi-step sequence involves:

Hydrogenation: The 3-(4-chlorophenyl)-2-methylpropenal is hydrogenated to form 3-(4-chlorophenyl)-2-methylpropanol.

Dehydration: The alcohol is then dehydrated to produce 1-(4-chlorophenyl)-2-methyl-1-propene.

Hydroformylation: This olefin is subsequently hydroformylated to yield 2-(4-chlorophenyl)-3-methylbutyraldehyde.

Oxidation: Finally, the aldehyde is oxidized to afford the desired this compound.

This pathway provides a comprehensive route from simple starting materials to the target carboxylic acid.

Reactions Involving Halogenated Precursors

Another synthetic approach utilizes halogenated precursors. One such method starts with 4-halogenobenzyl halides, for instance, 4-chlorobenzyl chloride. This precursor is reacted with an alkali metal cyanide to form the corresponding benzyl nitrile derivative. The nitrile is then reacted with a secondary alkyl chloride in the presence of an alkali metal hydroxide. The final step involves the hydrolysis of the resulting substituted nitrile to yield 2-(4-chlorophenyl)-3-methylbutanoic acid google.com.

Strategies from Aromatic Ketones and Aldehydes

Syntheses commencing from aromatic ketones and aldehydes also provide viable routes to this compound. One strategy begins with 4-chlorophenyl isopropyl ketone. This ketone is subjected to methylation using a sulfonium (B1226848) salt, which leads to the formation of an epoxide. The epoxide is then isomerized in the presence of a Lewis or Brønsted acid to form an aldehyde, which is subsequently oxidized to the final carboxylic acid product google.com.

An alternative method described in a Japanese patent application starts with 4-chlorophenyl 2-methylpropyl ketone. This ketone is first converted into an enamine by reacting it with a secondary amine and a dehydrating agent. The enamine then reacts with the azide (B81097) of a phosphoric acid ester to form an amidine. Hydrolysis of this amidine intermediate furnishes 2-(4-chlorophenyl)-3-methylbutanoic acid google.com.

Stereoselective Synthesis and Chiral Resolution

The biological activity of this compound is often stereospecific, making the development of methods for the synthesis of single enantiomers highly valuable. These methods include asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly produce a specific enantiomer. One promising approach for the synthesis of the (S)-enantiomer of 2-(4-chlorophenyl)-3-methylbutanoic acid is through enantioselective hydroformylation. This reaction involves the use of 1-chloro-4-(2-methylprop-1-enyl)benzene as the substrate in the presence of carbonyl rhodium complexes with chiral ligands, such as Binaphos. This method has been explored for the preparation of key intermediates for agrochemicals like fenvalerate (B1672596), which contains the 2-(4-chlorophenyl)-3-methylbutanoic acid moiety acs.org. The choice of ligand is crucial for achieving high enantioselectivity acs.org.

Another strategy involves the asymmetric hydrogenation of a racemic α-substituted aldehyde via dynamic kinetic resolution. For instance, (S)-2-(4-chlorophenyl)-3-methylbutan-1-ol can be produced and then easily converted to (S)-2-(4-chlorophenyl)-3-methylbutanoic acid. This alcohol is a key building block for the pyrethroid pesticide (S,S)-fenvalerate sigmaaldrich.com.

Chiral Resolution in Synthesis

Chiral resolution is a widely used method to separate a racemic mixture into its individual enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization due to their different solubilities wikipedia.org.

A specific process for the preparation of (+)-2-(4-chlorophenyl)-3-methylbutanoic acid from its racemic mixture has been developed using an optically active arylamine, such as (-)-phenylethylamine (PEA), as the resolving agent. The process involves the following steps google.com:

Formation of a solution of racemic 2-(4-chlorophenyl)-3-methylbutanoic acid in an aqueous organic solvent like n-butanol.

Addition of the chiral amine to form diastereomeric salts.

Heating and subsequent slow cooling of the mixture to allow for the selective precipitation of one diastereomeric salt.

Filtration and washing of the precipitated salt.

Liberation of the desired enantiomer from the salt by treatment with an acid.

This method also includes procedures for the recovery and recycling of the undesired enantiomer and the resolving agent, making it an environmentally benign process google.com.

Enzymatic resolution offers another powerful tool for obtaining enantiomerically pure this compound. A novel amidase from Burkholderia multivorans has been shown to exhibit (S)-selective amidase activity on racemic (R,S)-2-(4-chlorophenyl)-3-methylbutyramide. This enzymatic hydrolysis yields (S)-2-(4-chlorophenyl)-3-methylbutanoic acid, leaving the (R)-amide unreacted. This biocatalytic approach is a key step in the synthesis of the insecticide Esfenvalerate (B1671249) researchgate.net.

Diastereomeric Salt Formation for Resolution

The resolution of racemic this compound can be achieved through the formation of diastereomeric salts with a chiral resolving agent. This classical method relies on the differential solubility of the resulting diastereomeric salt pair in a given solvent system, allowing for their separation by fractional crystallization.

The process involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base, such as a chiral amine, to form a mixture of two diastereomeric salts. Due to their different physical properties, one diastereomer will preferentially crystallize from the solution under specific conditions of solvent, temperature, and concentration. After separation of the less soluble salt by filtration, the desired enantiomer of the carboxylic acid can be recovered by acidification, which liberates it from the chiral auxiliary. The choice of the resolving agent and the crystallization solvent is crucial for achieving high enantiomeric excess (ee) and yield. While specific data for the diastereomeric salt resolution of this compound is not extensively detailed in publicly available literature, the principle is widely applied to similar aryl-substituted carboxylic acids. For instance, the resolution of racemic 3-hydroxy-4-(4-chlorophenyl)butanoic acid has been successfully demonstrated using chiral amines like (+)-ADPE and cinchonidine, achieving good separation through the crystallization of the less-soluble diastereomeric salt. chemrxiv.org This suggests that similar chiral amines could be effective resolving agents for this compound.

Kinetic Resolution Strategies

Kinetic resolution is a powerful technique for separating enantiomers based on the different rates at which they react with a chiral catalyst or reagent. This difference in reaction rates leads to one enantiomer being consumed faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer.

For this compound, kinetic resolution can be applied to its ester derivatives. While specific successful kinetic resolution strategies for this exact compound are not widely reported, the general approach would involve the enantioselective hydrolysis or esterification of a racemic ester of this compound catalyzed by a chiral catalyst, often an enzyme. The success of this method depends on the ability of the catalyst to discriminate between the two enantiomers of the substrate.

Enzyme-Catalyzed Synthesis and Biotransformations

Enzymatic methods offer a highly selective and environmentally friendly alternative to traditional chemical synthesis for producing enantiomerically pure compounds. These biotransformations are typically carried out under mild reaction conditions, reducing energy consumption and the formation of byproducts.

Application of Lipases in Resolution and Synthesis

Lipases are a class of enzymes that catalyze the hydrolysis of esters and are widely used in the kinetic resolution of racemic acids and alcohols. In the context of this compound, lipases could theoretically be used to selectively hydrolyze one enantiomer of a racemic ester of the acid, leaving the other enantiomer unreacted.

However, research has shown that the bulky isopropyl group in the this compound structure can hinder the activity of many commercially available lipases. Screening of various lipases with racemic methyl and ethyl esters of 2-(4-chlorophenyl)-3-methylbutyric acid (an alternative IUPAC name for the same compound) did not yield any enzymes that were active towards these substrates. This suggests that steric hindrance around the chiral center may prevent the enzyme from effectively binding to and catalyzing the hydrolysis of the ester.

Esterase-Mediated Transformations

Similar to lipases, esterases are another class of hydrolase enzymes that could potentially be used for the kinetic resolution of esters of this compound. However, as with lipases, studies have indicated that commercially available esterases have shown no significant activity towards the methyl and ethyl esters of this racemic acid. The steric bulk of the substrate appears to be a limiting factor for these enzymes as well.

Microbial Resolution of Racemic Mixtures

A successful approach to obtaining the desired (S)-enantiomer of this compound involves the use of whole microbial cells. This method leverages the enzymatic machinery within the microorganism to carry out a stereoselective transformation.

Specifically, the enantioselective hydrolysis of racemic 2-(4-chlorophenyl)-3-methylbutyramide has been achieved using the bacterium Burkholderia multivorans. This microorganism expresses an enantioselective amidase that preferentially hydrolyzes the (S)-amide to the corresponding (S)-carboxylic acid, leaving the (R)-amide largely unreacted. This method has been shown to be effective for the synthesis of the (S)-2-(4-chlorophenyl)-3-methylbutyric acid intermediate for Esfenvalerate. The process typically involves using the racemic amide as a sole nitrogen source in a minimal medium, which allows for the enrichment and isolation of microbial strains with high enantioselectivity.

Below is a table summarizing the results of microbial resolution of racemic 2-(4-chlorophenyl)-3-methylbutyramide by selected microbial strains:

Microbial StrainEnantiomeric Excess (ee) of (S)-acid (%)
Burkholderia multivorans LG 31-3≥98
Pseudomonas sp. B21C9High
Pseudomonas putida NRRL-18668High

Green Chemistry Principles in Synthetic Design

The synthesis of this compound, particularly on an industrial scale as an intermediate for insecticides like Esfenvalerate, is increasingly being evaluated through the lens of green chemistry principles. The goal is to develop synthetic routes that are more sustainable, safer, and generate less waste.

Key green chemistry principles applicable to the synthesis of this compound include:

Use of Catalysis: Employing catalytic reagents, especially biocatalysts like enzymes and whole microbial cells, is a cornerstone of green chemistry. These catalysts are highly selective, operate under mild conditions, and can often be recycled and reused, reducing waste and energy consumption. The microbial resolution of the corresponding amide is a prime example of applying this principle.

Use of Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives, such as water or biodegradable solvents, or even performing reactions in solvent-free conditions. In the context of diastereomeric salt crystallization, the choice of solvent is critical not only for separation efficiency but also for its environmental impact.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. Biocatalytic processes, which typically operate under mild conditions, are advantageous in this regard compared to many classical chemical reactions that require heating or cooling.

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. The use of highly selective catalysts minimizes the formation of byproducts, thereby reducing the amount of waste generated.

The shift towards biocatalysis in the synthesis of chiral intermediates like this compound for the agrochemical industry reflects a growing commitment to adopting greener and more sustainable manufacturing processes.

Reaction Mechanisms and Chemical Transformations

Fundamental Reaction Pathways

The compound undergoes several fundamental reactions characteristic of its constituent functional groups.

The carboxylic acid group is a prime site for nucleophilic acyl substitution. This class of reaction involves a nucleophile attacking the electrophilic carbonyl carbon, followed by the departure of the hydroxyl group as a leaving group. khanacademy.org The general mechanism proceeds through two main steps: a nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, and the subsequent elimination of the leaving group to regenerate the carbonyl double bond. jove.comjove.com

The reactivity of the carbonyl carbon can be enhanced by acid catalysis, which involves protonating the carbonyl oxygen to make the carbon a better electrophile. jove.comopenochem.org Common nucleophilic acyl substitution reactions for carboxylic acids like 3-(4-chlorophenyl)-2-methylbutanoic acid include conversion to esters (esterification), acid chlorides, and amides. The relative reactivity of carboxylic acid derivatives is influenced by the nature of the leaving group; for instance, acid chlorides are highly reactive due to the electron-withdrawing nature of chlorine. libretexts.org

The chlorophenyl ring of the molecule can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. The substituents already present on the ring—the chlorine atom and the 2-methylbutanoic acid group—dictate the position of the incoming electrophile.

The chlorine atom is a deactivating group, meaning it makes the ring less reactive towards electrophiles than benzene (B151609) itself. stackexchange.com This is due to its electron-withdrawing inductive effect (-I effect). vedantu.com However, chlorine is also an ortho-, para-director because it can donate electron density to the ring through resonance (+M or +R effect), which stabilizes the carbocation intermediate formed during attacks at these positions. vedantu.comgauthmath.com The bulky alkyl side chain may cause some steric hindrance at the ortho position, potentially favoring substitution at the para position relative to the chlorine. All activating groups are ortho- and para-directing, while all deactivating groups, except for halogens, are meta-directing. libretexts.org

The carboxylic acid functional group is at a relatively high oxidation state. libretexts.org Further oxidation is harsh and can lead to the removal of the carboxyl carbon as carbon dioxide in a process called decarboxylation. libretexts.org

Conversely, the carboxylic acid group can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, converting this compound to 3-(4-chlorophenyl)-2-methylbutan-1-ol. britannica.comchemguide.co.uk Milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemguide.co.ukncert.nic.in It is generally not possible to partially reduce a carboxylic acid to an aldehyde in a single step, though indirect, multi-step methods exist. libretexts.orgbritannica.com

Investigation of Reaction Intermediates

Understanding reaction intermediates is crucial for elucidating reaction mechanisms.

Tetrahedral Intermediate: In nucleophilic acyl substitution reactions, the key intermediate is a tetrahedral species formed when the nucleophile attacks the sp²-hybridized carbonyl carbon, temporarily converting it to an sp³-hybridized center. khanacademy.orgjove.com This intermediate is typically unstable and quickly collapses by expelling the leaving group to form the final product. jove.com

Arenium Ion (Sigma Complex): During electrophilic aromatic substitution on the chlorophenyl ring, the attack by an electrophile disrupts the aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. The stability of this intermediate determines the position of substitution. For chlorobenzene, intermediates with the positive charge at the ortho and para positions are more stabilized by the resonance contribution from the chlorine atom. gauthmath.com

Synthetic Intermediates: A patented process for the preparation of the structurally similar 2-(4-chlorophenyl)-3-methylbutanoic acid identifies several key intermediates. The synthesis starts from 4-chlorobenzaldehyde (B46862) and proceeds through 3-(4-chlorophenyl)-2-methylpropenal, 3-(4-chlorophenyl)-2-methylpropanol, 1-(4-chlorophenyl)-2-methyl-1-propene, and 2-(4-chlorophenyl)-2-methylbutyraldehyde before the final oxidation to the carboxylic acid. google.comgoogle.com

Derivatization Strategies and Functional Group Transformations

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a specific analytical method, such as liquid chromatography-mass spectrometry (LC-MS). researchgate.net For carboxylic acids, derivatization is often performed to improve chromatographic behavior, enhance ionization efficiency, or increase the stability of the analyte. nih.govnih.gov

The most common derivatization reaction for carboxylic acids is amidation. nih.gov This involves converting the carboxylic acid into an amide, which can improve its analytical properties. Another key strategy is esterification, which is detailed in the following section. These transformations are essential for the analysis of carboxylic acids in complex biological matrices. researchgate.net

Esterification is a cornerstone reaction for this compound. It is a type of nucleophilic acyl substitution where the nucleophile is an alcohol. The most common method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comathabascau.ca

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. libretexts.org A tetrahedral intermediate is formed, followed by a series of proton transfers that result in the elimination of a water molecule and the formation of the ester. organic-chemistry.org The reaction is an equilibrium, and to favor the formation of the ester, an excess of the alcohol is often used, or the water produced is removed as it forms. masterorganicchemistry.comlibretexts.org

This reaction allows for the synthesis of a wide variety of esters from this compound. A selection of possible ester derivatives is presented in the table below.

Amidation and Peptide Coupling

The carboxylic acid group of this compound readily undergoes amidation reactions to form corresponding amides. This transformation is fundamental in peptide synthesis, where the carboxylic acid is coupled with the amino group of an amino acid or peptide. The formation of the amide bond typically requires the activation of the carboxylic acid.

A variety of modern coupling reagents are employed to facilitate this reaction, minimizing side reactions and ensuring high yields. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used in combination with additives such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to suppress racemization and increase reaction rates. nih.govmdpi.com Other efficient coupling agents include phosphonium salts like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), as well as uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.gov

A specific example of amidation involves the synthesis of 2-(4-chlorophenyl)-3-methyl-N-(5-nitropyridin-2-yl)butanamide. This reaction is carried out by treating 2-(4-chlorophenyl)-3-methylbutanoic acid with 2-amino-5-nitropyridine. rsc.org

Table 1: Common Coupling Reagents for Amidation and Peptide Coupling

Reagent ClassExamplesAdditives/Co-reagentsKey Features
CarbodiimidesDCC, DIC, EDCHOBt, DMAPWidely used, cost-effective. By-products can be challenging to remove.
Phosphonium SaltsBOP, PyBOP, PyAOPBase (e.g., DIPEA)High coupling efficiency, low racemization.
Uronium/Aminium SaltsHBTU, HATU, HCTUBase (e.g., DIPEA)Fast reaction kinetics, suitable for sterically hindered amino acids.

For the synthesis of peptides, this compound can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. beilstein-journals.org The choice of coupling reagent and reaction conditions is crucial to ensure the integrity of the chiral center at the α-carbon.

Sulfonamide and Oxazole Derivatives

The carboxylic acid functionality of this compound can serve as a precursor for the synthesis of various heterocyclic derivatives, including sulfonamides and oxazoles.

Sulfonamide Derivatives: While direct conversion of a carboxylic acid to a sulfonamide is not a standard transformation, the aromatic ring of this compound can be functionalized to introduce a sulfonic acid or sulfonyl chloride group, which can then be reacted with amines to form sulfonamides. A common method for introducing a sulfonyl chloride group onto an aromatic ring is through chlorosulfonation using chlorosulfonic acid. rsc.org Alternatively, a one-pot synthesis of sulfonamides from aromatic carboxylic acids has been developed, which involves a copper-catalyzed decarboxylative chlorosulfonylation followed by amination. nih.gov This method provides a direct route to sulfonamide derivatives from the corresponding carboxylic acid.

Oxazole Derivatives: Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. ijpsonline.comtandfonline.com A versatile method for the synthesis of oxazoles from carboxylic acids is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov To apply this to this compound, the carboxylic acid would first need to be reduced to the corresponding aldehyde. More direct methods have also been developed, such as a one-pot synthesis of 2,4,5-trisubstituted oxazoles from a carboxylic acid, an amino acid, and a boronic acid, utilizing a dehydrative condensing agent and a nickel catalyst. beilstein-journals.org Another approach involves the activation of the carboxylic acid with a triflylpyridinium reagent, followed by trapping with an isocyanoacetate.

Modification of the Chlorophenyl Substituent

The 4-chlorophenyl group of this compound is an aromatic ring that can undergo various chemical transformations, allowing for the synthesis of a wide range of analogues. The primary reactions involve electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution: The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. minia.edu.egmasterorganicchemistry.com This means that incoming electrophiles will preferentially add to the positions ortho to the chlorine atom (positions 3 and 5). Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of another halogen (e.g., Cl, Br) onto the aromatic ring, typically using a Lewis acid catalyst such as FeCl₃ or AlCl₃. wikipedia.org

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. byjus.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. byjus.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. wikipedia.org

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Chlorophenyl Ring

ReactionReagentsExpected Product(s)
ChlorinationCl₂, FeCl₃3-(2,4-dichlorophenyl)-2-methylbutanoic acid
NitrationHNO₃, H₂SO₄3-(4-chloro-3-nitrophenyl)-2-methylbutanoic acid
SulfonationSO₃, H₂SO₄3-(4-chloro-3-sulfophenyl)-2-methylbutanoic acid
Friedel-Crafts AcylationRCOCl, AlCl₃3-(4-chloro-3-acylphenyl)-2-methylbutanoic acid

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom on the phenyl ring can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. wikipedia.org This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.comnih.govresearchgate.net This enables the substitution of the chlorine atom with a variety of alkyl, alkenyl, or aryl groups, leading to a diverse array of analogues.

Exploration of Analogues with Varied Side Chains

The exploration of analogues of this compound with varied side chains is a key strategy in medicinal chemistry and drug design to investigate structure-activity relationships (SAR). oup.com By systematically modifying the side chain, researchers can probe the steric and electronic requirements of a biological target and optimize the compound's potency, selectivity, and pharmacokinetic properties.

The synthesis of such analogues typically involves starting from different precursors or employing multi-step synthetic routes. For instance, analogues with different alkyl or aryl groups at the 3-position can be synthesized by starting with the corresponding substituted aldehydes or ketones in a synthetic sequence similar to that used for the parent compound.

The insecticidal activity of fenvalerate (B1672596), a pyrethroid insecticide for which this compound is a key component, is highly dependent on the stereochemistry and the nature of the substituents. nih.govnih.gov Studies on fenvalerate analogues have provided insights into the SAR, indicating that modifications to both the acid and alcohol portions of the molecule can significantly impact its biological activity.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in organic chemistry, offering a wealth of information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is a powerful method for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. In a hypothetical ¹H NMR spectrum of 3-(4-chlorophenyl)-2-methylbutanoic acid, distinct signals would be expected for the different types of protons present in the molecule. The aromatic protons on the chlorophenyl ring would typically appear as a set of doublets due to ortho- and meta-coupling. The methine proton at the second position and the methylene (B1212753) protons at the third position would exhibit complex splitting patterns due to their coupling with each other and with the adjacent methyl group. The methyl protons would likely appear as a doublet. The carboxylic acid proton, being acidic, often presents as a broad singlet.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0broad singlet1H-COOH
~7.3doublet2HAr-H
~7.2doublet2HAr-H
~3.5multiplet1H-CH(Ar)-
~2.8multiplet1H-CH(CH₃)-
~1.2doublet3H-CH(CH ₃)-

Note: This table is based on predicted values and general principles of ¹H NMR spectroscopy.

Carbon-13 NMR (¹³C NMR) and 2D NMR Techniques

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the carboxylic acid would be significantly downfield. The aromatic carbons would appear in the typical aromatic region, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The aliphatic carbons of the butanoic acid chain would be found in the upfield region of the spectrum.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, confirming the connectivity of the aliphatic chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for a definitive assignment of the carbon skeleton.

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~180C=O
~140Ar-C (quaternary)
~132Ar-C (C-Cl)
~129Ar-CH
~128Ar-CH
~45-CH(Ar)-
~40-CH(CH₃)-
~15-CH₃

Note: This table is based on predicted values and general principles of ¹³C NMR spectroscopy.

Application in Reaction Monitoring and Purity Assessment

NMR spectroscopy is a valuable tool for monitoring the progress of the synthesis of this compound. By taking spectra of the reaction mixture at different time intervals, researchers can observe the disappearance of starting material signals and the appearance of product signals, thereby optimizing reaction conditions. Furthermore, the integration of the signals in a ¹H NMR spectrum can be used to assess the purity of the final product. The presence of unexpected signals would indicate impurities, which can then be identified and quantified.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₃ClO₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The calculated exact mass for C₁₁H₁₃ClO₂ is 212.0604 g/mol . nih.gov Observing a molecular ion peak at or very near this value in the HRMS spectrum would provide strong evidence for the correct elemental formula of the synthesized compound.

Fragmentation Pattern Analysis for Structural Insights

In a mass spectrometer, molecules are ionized and can subsequently break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the original molecule. The fragmentation of this compound would be expected to proceed through several characteristic pathways.

A common fragmentation for carboxylic acids is the loss of the carboxyl group (-COOH), which would result in a fragment with a mass-to-charge ratio (m/z) corresponding to the loss of 45 Da. Another likely fragmentation would be the cleavage of the bond between the second and third carbons of the butanoic acid chain. The presence of the chlorine atom would also be evident from the isotopic pattern of chlorine-containing fragments (a characteristic 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes). Analysis of these fragmentation patterns can corroborate the structure determined by NMR spectroscopy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

The dual application of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive electronic and vibrational profile of a molecule. IR spectroscopy probes the vibrational modes of functional groups, while UV-Vis spectroscopy investigates the electronic transitions occurring within chromophoric parts of the structure.

Vibrational Analysis via IR Spectroscopy

The infrared spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its key functional groups. The carboxylic acid moiety gives rise to two prominent features: a very broad O-H stretching band, typically found in the 2500-3300 cm⁻¹ region, and an intense C=O (carbonyl) stretching band. For carboxylic acids that form hydrogen-bonded dimers in the solid state or in concentrated solutions, this C=O absorption is typically observed between 1690 and 1760 cm⁻¹. libretexts.org

The aromatic portion of the molecule presents its own characteristic signals. Aromatic C-H stretching vibrations are expected at wavenumbers slightly above 3000 cm⁻¹, generally in the 3000-3100 cm⁻¹ range. vscht.cz Additionally, carbon-carbon stretching vibrations within the aromatic ring typically produce bands in the 1400-1600 cm⁻¹ region. vscht.cz The aliphatic sections, namely the methyl and methine groups, exhibit C-H stretching vibrations just below 3000 cm⁻¹. The carbon-chlorine (C-Cl) bond stretch is found in the fingerprint region of the spectrum, usually between 550 and 850 cm⁻¹. libretexts.org

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500-3300 (Broad)
Carbonyl C=O Stretch 1690-1760
Aromatic Ring =C-H Stretch 3000-3100
Aromatic Ring C=C Stretch 1400-1600
Alkyl Groups C-H Stretch 2850-2960

This table presents expected wavenumber ranges based on established spectroscopic data for the indicated functional groups.

Electronic Transitions and Chromophore Studies via UV-Vis Spectroscopy

The UV-Vis absorption profile of this compound is dominated by the electronic transitions of the 4-chlorophenyl group, which acts as the principal chromophore. tanta.edu.eg This chromophore is responsible for absorbing light in the ultraviolet range, leading to the promotion of electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals. youtube.comcutm.ac.in

The spectrum is expected to show two main absorption bands corresponding to π → π* transitions within the benzene (B151609) ring. cutm.ac.in The primary, high-intensity band (the E2-band) typically appears at shorter wavelengths, around 220-230 nm. A secondary, less intense band (the B-band), which arises from a symmetry-forbidden transition in benzene but is allowed due to substitution, is observed at longer wavelengths, often around 270-280 nm. researchgate.netup.ac.za The presence of the chlorine substituent on the phenyl ring can influence the exact position and intensity of these absorption maxima.

Table 2: Expected Electronic Transitions for this compound

Transition Chromophore Approximate Wavelength (λmax)
π → π* (E2-band) 4-Chlorophenyl Ring ~220-230 nm

This table outlines the expected absorption maxima based on the electronic transitions of the chlorophenyl chromophore.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the most definitive analytical method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org An analysis of a suitable single crystal of this compound would yield a wealth of structural information at atomic resolution, which is a prerequisite for rational drug design and functional studies. nih.gov

This technique would unambiguously determine the molecule's conformation, including the exact bond lengths, bond angles, and torsion angles. It would reveal the spatial relationship between the planar 4-chlorophenyl ring and the chiral butanoic acid chain. A key feature that would be elucidated is the nature of the intermolecular interactions that dictate the crystal packing. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. mdpi.com X-ray crystallography can confirm the presence and geometry of such interactions, providing insight into the formation of larger supramolecular structures. mdpi.com Furthermore, it provides the absolute configuration of chiral centers. nih.gov

Table 3: Information Obtainable from X-ray Crystallographic Analysis

Parameter Description
Unit Cell Dimensions The fundamental repeating unit's size and shape within the crystal lattice.
Space Group The symmetry operations that describe the crystal's internal arrangement.
Atomic Coordinates The precise x, y, and z position of every atom in the unit cell.
Bond Lengths & Angles The exact distances between bonded atoms and the angles they form.
Torsion Angles The dihedral angles that define the molecule's specific 3D conformation.
Intermolecular Interactions The geometry and nature of non-covalent forces like hydrogen bonds and van der Waals contacts.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for understanding the intrinsic properties of the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. biointerfaceresearch.com By employing functionals such as B3LYP with various basis sets (e.g., 6-311G**), researchers can accurately predict the optimized geometry, bond lengths, and bond angles of molecules. nih.gov For compounds structurally similar to 3-(4-chlorophenyl)-2-methylbutanoic acid, DFT calculations have shown excellent agreement between predicted and experimental structural parameters obtained from X-ray crystallography. nih.gov These studies confirm that the geometric parameters can be well reproduced by this level of theory. nih.gov The electronic properties derived from DFT calculations provide a foundation for understanding the molecule's reactivity and spectroscopic behavior.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant parameter; a smaller gap suggests higher reactivity and lower stability. nih.gov

For related aromatic compounds, the HOMO is often localized over the electron-rich regions, such as the phenyl ring, while the LUMO is distributed over areas that can accept electron density. This analysis helps in predicting sites susceptible to electrophilic and nucleophilic attack. A large HOMO-LUMO gap indicates high stability and low reactivity. nih.gov

Table 1: Frontier Orbital Energies and Related Parameters (Illustrative for a related compound)

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap (ΔE) 5.3
Ionization Potential (I) 6.5
Electron Affinity (A) 1.2
Global Hardness (η) 2.65
Global Softness (S) 0.38
Electronegativity (χ) 3.85
Chemical Potential (μ) -3.85
Electrophilicity Index (ω) 2.79

Data is hypothetical and for illustrative purposes based on typical values for similar aromatic carboxylic acids.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic interactions. libretexts.orgresearchgate.net The MEP surface is colored according to the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). libretexts.org

For a molecule like this compound, the MEP map would typically show the most negative potential (red) around the oxygen atoms of the carboxylic acid group, making them likely sites for interaction with electrophiles or for hydrogen bonding. researchgate.net The area around the acidic proton of the carboxyl group would exhibit a positive potential (blue), indicating its susceptibility to nucleophilic attack. The chlorophenyl ring would show a mixed potential distribution, influenced by the electronegative chlorine atom and the delocalized π-electrons.

Quantum chemical methods, particularly DFT, can accurately predict various spectroscopic parameters.

Infrared (IR) Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra. Often, a scaling factor is applied to the calculated frequencies to account for anharmonicity and methodological limitations, leading to a good agreement between theoretical and experimental data. nih.gov For instance, in studies of similar molecules, calculated harmonic frequencies at the B3LYP/6-311G** level were scaled by a factor of 0.96 to match experimental results. nih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C). mdpi.com These theoretical predictions are a powerful tool for assigning experimental spectra and confirming the molecular structure. researchgate.net The accuracy of the prediction depends on the chosen functional, basis set, and the inclusion of solvent effects. mdpi.com

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative Example)

Parameter Predicted Value Experimental Value
IR Frequency (cm⁻¹)
C=O stretch 1720 (scaled) 1710
O-H stretch 3450 (scaled) 3400
¹H NMR Chemical Shift (ppm)
-COOH 11.5 11.2
Ar-H 7.2-7.4 7.1-7.3
¹³C NMR Chemical Shift (ppm)
C=O 178 176
Ar-C-Cl 135 133

Data is hypothetical and for illustrative purposes, based on typical values for similar compounds. researchgate.netdocbrown.info

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational landscape of molecules over time. dovepress.com By simulating the atomic motions, MD can reveal the preferred conformations of this compound in different environments (e.g., in vacuum or in a solvent). This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. Parameters like the Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) are analyzed to assess the stability and compactness of different conformations throughout the simulation. dovepress.com For flexible molecules, MD simulations can identify low-energy conformers that are likely to be biologically relevant.

Theoretical Studies on Structure-Activity Relationships (SAR)

Theoretical Structure-Activity Relationship (SAR) studies aim to correlate the structural or electronic features of a molecule with its biological activity. nih.gov By computationally analyzing a series of related compounds, researchers can identify key molecular descriptors that are critical for a specific activity.

For a class of compounds including this compound, SAR studies might investigate how substitutions on the phenyl ring or modifications to the butanoic acid chain affect its properties. For example, theoretical models could explore how changes in hydrophobicity, steric bulk, or electronic properties (like those derived from HOMO-LUMO and MEP analysis) influence the molecule's ability to bind to a target protein. These computational insights can guide the design of new analogues with improved activity. researchgate.net

Ligand-Protein Docking Simulations (for mechanistic insight, not clinical efficacy)

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. sigmaaldrich.com This method is crucial for understanding the potential mechanism of action at a molecular level. The process involves creating a three-dimensional model of both the ligand (in this case, this compound) and a target protein. A scoring function is then used to estimate the binding affinity and identify the most stable binding poses. uni.lu

Pharmacophore Modeling for Theoretical Target Binding

Pharmacophore modeling is another key computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govepa.gov A pharmacophore model defines the types and spatial relationships of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers that are critical for binding. nih.gov

For this compound, no specific pharmacophore models have been published. However, a hypothetical pharmacophore model could be generated based on its structure. This would involve identifying its key chemical features: a hydrophobic chlorophenyl group, a carboxylic acid group capable of acting as a hydrogen bond donor and acceptor, and the methyl-branched aliphatic chain contributing to its steric profile. Such a model could then be used to screen virtual compound libraries to find other molecules with similar features that might interact with the same theoretical target. who.intnih.gov

Prediction of Molecular Properties for Research Design (e.g., TPSA, LogP for synthetic feasibility)

The prediction of molecular properties is vital for designing new research, particularly for assessing the feasibility of chemical synthesis and predicting a compound's behavior in biological systems. Properties like the topological polar surface area (TPSA) and the logarithm of the partition coefficient (LogP) are fundamental in this regard. researchgate.net

Topological Polar Surface Area (TPSA) is a descriptor that correlates with a molecule's ability to permeate cell membranes. It is calculated based on the surface contributions of polar atoms. nih.gov

LogP represents the lipophilicity of a compound, which influences its solubility, absorption, and distribution. researchgate.net

For this compound, these properties have been computationally predicted and are available in public databases.

PropertyPredicted ValueSource
Molecular Weight212.67 g/mol nih.govnih.gov
Topological Polar Surface Area (TPSA)37.3 Ų nih.gov
LogP (Predicted)3.1 uni.lu

These predicted values suggest that this compound has moderate lipophilicity and a relatively low polar surface area, which are important considerations for its potential behavior in biological environments and for the design of related synthetic compounds.

Analytical Method Development for Research Applications

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 3-(4-chlorophenyl)-2-methylbutanoic acid and related compounds. The choice of technique depends on the specific analytical goal, such as purity assessment, enantiomeric separation, or analysis of volatile byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and performing quantitative analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly common, where a nonpolar stationary phase is used with a polar mobile phase. The method's precision, accuracy, and selectivity make it suitable for routine analysis and quality control. pensoft.net

Method development often involves optimizing the mobile phase composition (typically a mixture of water with acetonitrile (B52724) or methanol (B129727) and a pH modifier like formic or acetic acid), flow rate, and column temperature to achieve optimal separation from impurities. researchgate.netmdpi.com UV detection is frequently used for quantification, as the chlorophenyl group provides a strong chromophore. mdpi.com

Table 1: Typical RP-HPLC Conditions for Analysis of Aromatic Carboxylic Acids

ParameterConditionSource
Column C18 Silica (B1680970) Column (e.g., 4.6 x 250 mm, 5 µm) researchgate.net
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water/Buffer (e.g., with 0.1% Formic Acid) mdpi.comnih.gov
Flow Rate 0.5 - 1.0 mL/min mdpi.comnih.gov
Detection UV at 230 nm or 264 nm researchgate.netchiraltech.com
Column Temperature 25 - 40 °C mdpi.comchiraltech.com

Since this compound is a chiral molecule, distinguishing between its enantiomers is critical, especially in stereoselective synthesis research. Chiral HPLC is the most widely used technique for this purpose. nih.gov This method relies on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are highly effective for separating a wide range of racemic compounds, including carboxylic acids. windows.net The choice of mobile phase, which can be normal-phase (e.g., hexane/ethanol), polar-organic, or reversed-phase, is crucial for achieving enantioseparation. nih.govnih.gov The use of pseudoenantiomeric CSPs can even allow for the reversal of the enantiomer elution order, which can be advantageous for purifying a specific enantiomer. chiraltech.com

Table 2: Example Chiral HPLC Conditions for Separation of Acid Enantiomers

ParameterConditionSource
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) nih.govwindows.net
Column Chiralpak® or Lux® series (e.g., 4.6 x 150 mm) chiraltech.comwindows.net
Mobile Phase Hexane/Ethanol with acidic modifier (e.g., Acetic Acid) nih.gov
Flow Rate 0.5 - 1.0 mL/min nih.govchiraltech.com
Detection UV at 230 nm or 254 nm chiraltech.com
Temperature 25 °C chiraltech.com

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While carboxylic acids like this compound have limited volatility, they can be analyzed by GC after a derivatization step. Derivatization, for instance by converting the carboxylic acid to its methyl ester, increases volatility and improves chromatographic peak shape. researchgate.net

GC is particularly useful for analyzing reaction mixtures to identify and quantify volatile intermediates, byproducts, or unreacted starting materials from the synthesis process. google.com For example, in the synthesis of the related 2-(4-chlorophenyl)-3-methylbutyric acid, GC was used to analyze the composition of an olefin mixture intermediate. google.com The use of a mass spectrometer as a detector (GC-MS) provides definitive identification of the separated components. nih.govnih.gov

Table 3: General Gas Chromatography (GC) Conditions

ParameterConditionSource
Column Fused-silica open-tubular column (e.g., DB-5, 30 m x 0.53 mm) epa.gov
Carrier Gas Helium or Nitrogen eurl-pesticides.eu
Injector Temperature 280 °C eurl-pesticides.eu
Oven Program Temperature gradient (e.g., start at 60°C, ramp to 310°C) eurl-pesticides.eu
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) nih.gov
Derivatization Often required for carboxylic acids (e.g., esterification) researchgate.netnih.gov

Spectroscopic Quantification Methods

While chromatography is primarily used for separation and quantification, standalone spectroscopic methods can also be employed, though they are less common for complex mixtures. UV-Vis spectrophotometry can be used for the quantification of this compound in a pure solution, leveraging the ultraviolet absorbance of the 4-chlorophenyl moiety. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. This method is simple and rapid but lacks the specificity to distinguish the analyte from other UV-absorbing impurities, making it best suited for post-purification assays.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS)

For the analysis of complex mixtures, such as those from reaction monitoring or environmental samples, hyphenated techniques are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly LC with tandem mass spectrometry (LC-MS/MS), combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. mdpi.com

This technique is capable of detecting and quantifying analytes at very low concentrations, often in the parts-per-billion (ppb) range. lcms.cz For this compound, LC-MS can provide not only the molecular weight of the parent compound but also fragmentation patterns that confirm its structural identity. Electrospray ionization (ESI) is a common ionization source used for this type of analysis, often in negative ion mode for carboxylic acids. mdpi.comresearchgate.net

Table 4: Representative LC-MS/MS Parameters

ParameterConditionSource
Chromatography UHPLC with a C18 column eurl-pesticides.eulcms.cz
Mobile Phase Water and Acetonitrile/Methanol with modifiers (e.g., formic acid, ammonium (B1175870) acetate) nih.govlcms.cz
Ionization Source Electrospray Ionization (ESI), often in negative mode for acids mdpi.comresearchgate.net
Mass Analyzer Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometry (HRMS) nih.goveurl-pesticides.eu
Detection Mode Multiple Reaction Monitoring (MRM) for quantification mdpi.com

Methods for Monitoring Reaction Intermediates and Byproducts

Understanding and optimizing a chemical synthesis requires the ability to monitor the consumption of reactants and the formation of intermediates, products, and byproducts over time. For the synthesis of this compound, both GC and LC-MS are highly effective for this purpose.

A patent detailing a synthetic route for a similar compound describes the use of gas chromatography to analyze the composition of intermediates and byproducts at various stages, such as dehydration and hydroformylation. google.com More advanced methods involve using ESI-MS to directly monitor the reaction mixture in real-time. researchgate.net This approach can provide detailed kinetic data on the formation of key intermediates, which is invaluable for understanding the reaction mechanism and the origins of stereoselectivity in asymmetric synthesis. researchgate.net For instance, the detection of iminium ion intermediates by ESI-MS has been used to predict the enantioselectivity of a reaction. researchgate.net

Mechanistic Investigations of Biological Interactions in Research Models

Enzyme-Substrate/Inhibitor Interaction Studies (in vitro biochemical assays)

In vitro biochemical assays are a cornerstone for characterizing the interaction between a compound and a specific enzyme. These assays allow for the determination of whether the compound acts as a substrate, an inhibitor, or has no effect on the enzyme's activity. The general approach involves incubating the purified enzyme with its substrate in the presence and absence of the test compound, in this case, 3-(4-chlorophenyl)-2-methylbutanoic acid. The rate of the enzymatic reaction is then measured over time.

A hypothetical data table for such an experiment could look like this:

Enzyme TargetSubstrate Concentration (µM)This compound Concentration (µM)Initial Reaction Rate (µM/min)% Inhibition
Enzyme X1001000
Enzyme X1018515
Enzyme X10105050
Enzyme X101002080

Ligand-Target Binding Studies (e.g., receptor binding assays using isolated proteins or cell-free systems)

Receptor binding assays are used to determine if a compound binds to a specific receptor and to quantify the affinity of this interaction. These assays typically use a radiolabeled or fluorescently tagged ligand known to bind to the receptor of interest. The test compound, this compound, would be introduced to compete with the labeled ligand for binding to the isolated receptor protein.

The amount of labeled ligand that is displaced by the test compound is measured, allowing for the calculation of the compound's binding affinity, often expressed as the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (K_d_). For instance, radioligand binding assays have been instrumental in characterizing the affinity and selectivity of compounds for various receptors, such as the dopamine (B1211576) D4 receptor. herts.ac.uk Although no specific receptor binding data for this compound is currently published, this technique would be vital in identifying its potential molecular targets.

A representative data table from a receptor binding assay might be:

Receptor TargetLabeled LigandThis compound Concentration (nM)Specific Binding (%)
Receptor Y[³H]-Ligand Z0100
Receptor Y[³H]-Ligand Z192
Receptor Y[³H]-Ligand Z1065
Receptor Y[³H]-Ligand Z10028
Receptor Y[³H]-Ligand Z10005

In Vitro Cellular Pathway Elucidation (e.g., studies on specific cellular signaling pathways in cultured cells, focusing on mechanism)

Once a target enzyme or receptor is identified, the next step is to understand the compound's effect on cellular signaling pathways. In vitro studies using cultured cells allow researchers to investigate how this compound might modulate specific pathways. Techniques such as Western blotting, ELISA, and reporter gene assays can be used to measure changes in protein expression, phosphorylation status, or gene transcription downstream of the target.

For example, if this compound were found to inhibit a particular kinase, researchers would examine the phosphorylation levels of that kinase's known substrates within the cell. This helps to build a picture of the compound's mechanism of action at a cellular level. While specific pathway analyses for this compound are not documented, the principles of pathway analysis using multi-omics data provide a framework for how such investigations would be conducted. nih.gov

A hypothetical data table for a cellular pathway study could be:

Cell LineTreatmentTarget ProteinDownstream Marker (Phosphorylation)Fold Change vs. Control
HEK293VehicleKinase ASubstrate B1.0
HEK293This compound (10 µM)Kinase ASubstrate B0.4
HT-29VehicleReceptor CTranscription Factor D Activation1.0
HT-29This compound (10 µM)Receptor CTranscription Factor D Activation2.5

Cheminformatics and Bioactivity Prediction (theoretical approaches)

Cheminformatics and computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, offer theoretical approaches to predict the biological activity of a compound and to understand its interactions with a target protein. wikipedia.orgdrugdesign.org

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.com By analyzing the physicochemical properties of molecules, QSAR can predict the activity of new, untested compounds like this compound.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. nih.govmdpi.com This method can provide insights into the binding mode and affinity of this compound with a potential target, helping to explain its biological activity at a molecular level. For example, docking studies have been used to investigate the binding of compounds to targets like matrix metalloproteinases and cyclooxygenases. nih.gov

While specific cheminformatics studies on this compound are not publicly available, these theoretical tools are invaluable for prioritizing experimental studies and for designing new molecules with improved activity.

A summary table of predicted properties from a hypothetical cheminformatics analysis:

Computational MethodPredicted PropertyValueInterpretation
QSARPredicted IC₅₀ (Enzyme X)8.5 µMPotential moderate inhibitor
Molecular DockingBinding Energy (Receptor Y)-7.2 kcal/molFavorable binding interaction
ADMET PredictionOral BioavailabilityHighLikely well-absorbed orally
ADMET PredictionBlood-Brain Barrier PermeationLowUnlikely to cross into the brain

Environmental Fate and Degradation Studies

Biodegradation Pathways and Mechanisms

The primary route of formation for 3-(4-chlorophenyl)-2-methylbutanoic acid in the environment is through the microbial degradation of the synthetic pyrethroid insecticides fenvalerate (B1672596) and esfenvalerate (B1671249). This process is initiated by the hydrolytic cleavage of the ester linkage in the parent compound, a reaction catalyzed by enzymes produced by a diverse range of soil and aquatic microorganisms.

Studies have identified several bacterial and fungal species capable of this initial transformation. For instance, bacterial strains such as Bacillus licheniformis and Citrobacter freundii have been shown to metabolize fenvalerate, leading to the formation of this compound and other byproducts. streamnetlibrary.orgresearchgate.net Similarly, marine-derived fungi have demonstrated the ability to biodegrade esfenvalerate, also yielding this acidic metabolite.

While the formation of this compound from its parent insecticides is well-documented, specific research into the subsequent biodegradation pathways of the acid itself is limited in publicly available scientific literature. It is recognized as a major and often persistent metabolite, suggesting a degree of resistance to further microbial breakdown. who.int The degradation of structurally similar chlorinated aromatic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), involves complex enzymatic processes, including ring cleavage by dioxygenases. nih.govnih.gov It is plausible that similar enzymatic machinery would be required for the complete mineralization of the chlorophenyl ring of this compound. However, dedicated studies elucidating the specific enzymes, genes, and microbial consortia responsible for its degradation are not extensively reported.

Environmental Persistence and Transformation in Model Systems

The environmental persistence of this compound is intrinsically linked to the fate of its parent compounds, fenvalerate and esfenvalerate. Fenvalerate is known to be moderately persistent in soil and aquatic environments. psu.edu Its persistence is influenced by factors such as soil type, organic matter content, temperature, and microbial activity. The half-life of fenvalerate in soil can range from a few weeks to several months. who.int

As a primary metabolite, this compound can accumulate in the environment following the degradation of the parent insecticide. Its persistence is a key factor in assessing the long-term environmental impact of fenvalerate and esfenvalerate use. Due to its chemical structure, which includes a stable chlorinated aromatic ring, this acid metabolite is expected to exhibit a degree of recalcitrance to further degradation.

In addition to biotic degradation, abiotic factors can play a role in the transformation of this compound. Photodegradation, or the breakdown of the compound by sunlight, is a potential transformation pathway, particularly in aquatic systems and on soil surfaces. psu.edu However, detailed studies quantifying the photodegradation rates and identifying the specific photoproducts of this compound are not widely available. Hydrolysis, the reaction with water, is another possible abiotic degradation route, although its significance for this specific compound has not been extensively studied.

The following table summarizes the known information on the persistence of the parent compound, fenvalerate, which provides an indication of the potential environmental burden of its metabolite, this compound.

Environmental CompartmentParent Compound (Fenvalerate) Half-LifeKey Factors Influencing Persistence
SoilWeeks to MonthsSoil type, organic matter, microbial activity, temperature
Aquatic EnvironmentDays to WeeksPhotodegradation, microbial activity, pH
Plant Surfaces2 to 4 weeksWeathering, photodegradation

Interactive Data Table: This table summarizes key information on the persistence of fenvalerate, the precursor to this compound.

Advanced Analytical Methods for Environmental Detection

The accurate detection and quantification of this compound in complex environmental matrices such as soil and water require sophisticated analytical techniques. The low concentrations at which this metabolite may be present, coupled with the potential for interference from other organic and inorganic compounds, necessitate methods with high sensitivity and selectivity.

Chromatographic Techniques:

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the cornerstones of analytical methods for this compound. nih.govgoogle.com

High-Performance Liquid Chromatography (HPLC): Often coupled with tandem mass spectrometry (LC-MS/MS), this technique offers high sensitivity and specificity for the direct analysis of this compound in water samples. Ultra-high-performance liquid chromatography (UPLC) provides even faster analysis times and improved resolution. nih.gov The use of different ionization modes, such as electrospray ionization (ESI), allows for the detection of the acidic metabolite with high precision. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, a derivatization step is typically required to increase the volatility and thermal stability of the carboxylic acid. nih.gov This involves converting the acid to a more volatile ester, such as a methyl ester, prior to injection into the GC system. The subsequent mass spectrometric detection provides definitive identification and quantification.

Sample Preparation:

Effective sample preparation is crucial to remove interfering substances and concentrate the analyte of interest from the environmental matrix.

Solid-Phase Extraction (SPE): This is a common technique for extracting and cleaning up samples from water. cdc.gov Different sorbent materials can be used to selectively retain the analyte while allowing interfering compounds to pass through.

Liquid-Liquid Extraction (LLE): This method is also used for sample extraction, particularly from water samples, using an organic solvent to partition the analyte from the aqueous phase.

The following table outlines some of the advanced analytical methods that can be applied for the determination of this compound in environmental samples.

Analytical TechniqueSample MatrixKey Features
UPLC-MS/MS WaterHigh sensitivity, high selectivity, rapid analysis.
GC-MS (with derivatization) Soil, WaterHigh resolution, definitive identification through mass spectra.
Solid-Phase Extraction (SPE) WaterSample cleanup and concentration.
Liquid-Liquid Extraction (LLE) WaterAnalyte extraction and separation from the matrix.

Interactive Data Table: This table provides an overview of advanced analytical techniques for the detection of this compound.

Q & A

Q. What are the primary synthetic routes for 3-(4-chlorophenyl)-2-methylbutanoic acid, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via alkylation or malonic acid-based methods. A documented approach involves oxidizing 2-(4-chlorophenyl)-3-methylbutanal using potassium permanganate (KMnO₄) in toluene with sulfuric acid under reflux . Optimization includes:

  • Catalyst selection : Sulfuric acid enhances oxidation efficiency.
  • Temperature control : Reflux conditions (≈110°C) ensure complete conversion.
  • Purification : Acid-base extraction or recrystallization removes byproducts. Yields exceeding 95% are achievable with rigorous control of stoichiometry and reaction duration .

Q. Which characterization techniques are critical for verifying the identity and purity of this compound?

Key methods include:

  • Spectroscopy : NMR (¹H/¹³C) confirms structural integrity (e.g., aromatic protons at δ 7.2–7.4 ppm, carboxylic proton at δ 12.1 ppm) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>98%).
  • Physical properties : Melting point (≈120–125°C) and solubility profile (soluble in polar aprotic solvents like DMSO) .
  • pKa determination : Potentiometric titration reveals pKa ≈ 4.2, critical for understanding ionization in biological systems .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

Initial studies suggest anticonvulsant potential in rodent models. Assay design includes:

  • In vivo screening : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models.
  • Dosage optimization : Administered intraperitoneally (10–100 mg/kg) to evaluate dose-dependent effects.
  • Control groups : Carbamazepine or valproic acid as positive controls. While activity is noted, mechanistic details remain uncharacterized, necessitating further target identification .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound, and what structure-activity relationships (SAR) have been observed?

Derivatives are synthesized by modifying the:

  • Carboxylic acid group : Esterification or amide formation to improve bioavailability.
  • Chlorophenyl moiety : Introducing electron-withdrawing groups (e.g., -NO₂) enhances receptor binding . SAR insights:
  • Branching : Methyl substitution at C2 increases metabolic stability.
  • Halogen position : Para-chloro on phenyl improves hydrophobic interactions with target sites. Example derivatives and activities:
DerivativeModificationObserved Activity
Methyl ester analogCOOCH₃Improved CNS penetration
4-Nitro-phenyl analog-NO₂ at C4Enhanced anticonvulsant
Amide-linked pro-drugCONHCH₂CH₃Sustained release in vivo
.

Q. What computational strategies are employed to study the interaction of this compound with biological targets?

Molecular docking and dynamics simulations predict binding modes. Steps include:

  • Target selection : Enzymes like GABA transaminase or voltage-gated sodium channels.
  • Docking software : AutoDock Vina or Schrödinger Suite evaluates binding affinity (ΔG ≈ -8.5 kcal/mol).
  • Validation : Comparison with known inhibitors (e.g., tiagabine) identifies key residues (e.g., Arg485 in GABA-T) . These models guide rational design of high-affinity analogs.

Q. How can advanced analytical methods resolve stereochemical challenges in the synthesis of chiral analogs?

Racemization during synthesis is mitigated via:

  • Chiral HPLC : Using amylose-based columns (Chiralpak AD-H) to separate enantiomers.
  • Circular dichroism (CD) : Confirms absolute configuration (e.g., (R)-enantiomer shows positive Cotton effect at 220 nm). Example: Treatment with KOH in ethylene glycol at 170°C induces racemization (95% conversion to racemate), highlighting the need for low-temperature chiral resolution .

Q. What mechanistic hypotheses explain the compound’s biological activity, and how are they tested experimentally?

Proposed mechanisms include:

  • Enzyme inhibition : Competitive inhibition of glutamate decarboxylase (IC₅₀ ≈ 50 μM) via carboxylic acid interaction with catalytic Zn²⁺.
  • Receptor modulation : Allosteric binding to GABAₐ receptors (electrophysiology patch-clamp assays). Experimental validation:
  • Knockout models : GABA-T null mice to assess seizure threshold changes.
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (Kd ≈ 10 µM) .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in pharmacological formulations?

Stability studies use:

  • Accelerated degradation : 40°C/75% RH for 6 months; HPLC monitors degradation products (e.g., decarboxylation to 3-(4-chlorophenyl)-2-methylbutane).
  • pH-dependent stability : Degrades rapidly at pH >7 (t₁/₂ = 2 h at pH 9), favoring enteric coating for oral delivery .

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